molecular formula C9H21GdO3 B088771 Gadolinium (III) isopropoxide CAS No. 14532-05-9

Gadolinium (III) isopropoxide

Cat. No. B088771
CAS RN: 14532-05-9
M. Wt: 334.5 g/mol
InChI Key: VJLSFXQJAXVOEQ-UHFFFAOYSA-N
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Patent
US06013199

Procedure details

Sol-gel libraries were deposited on silicon wafer substrates. Stock solutions of yttrium isopropoxide, aluminum isopropoxide, gadolinium isopropoxide and gallium isopropoxide were prepared in 2-methoxyethanol (0.25 M) refluxing under Argon for 8 hours. To each of the four stock solutions of yttrium, gadolinium, aluminum and gallium in methoxyethanol (0.25 M), 1 equivalent of 2,4-pentandione was added with stirring, followed by the addition of anhydrous ethylene glycol (15% v/v). The yttrium and gadolinium solutions contained Ce(NO)3.6H2O at 1.0 mol % as the dopant source.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ce(NO)3.6H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Y:1].[Gd:2].[Al:3].[Ga:4].CC(=O)[CH2:7][C:8](=[O:10])[CH3:9]>COCCO.COC(O)C.C(O)CO>[CH3:7][CH:8]([CH3:9])[O-:10].[Y+3:1].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Al+3:3].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Gd+3:2].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Ga+3:4].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10] |f:8.9.10.11,12.13.14.15,16.17.18.19,20.21.22.23|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Gd]
Step Three
Name
Ce(NO)3.6H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Gd]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ga]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing under Argon for 8 hours
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
CC([O-])C.[Y+3].CC([O-])C.CC([O-])C
Name
Type
product
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Name
Type
product
Smiles
CC([O-])C.[Gd+3].CC([O-])C.CC([O-])C
Name
Type
product
Smiles
CC([O-])C.[Ga+3].CC([O-])C.CC([O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06013199

Procedure details

Sol-gel libraries were deposited on silicon wafer substrates. Stock solutions of yttrium isopropoxide, aluminum isopropoxide, gadolinium isopropoxide and gallium isopropoxide were prepared in 2-methoxyethanol (0.25 M) refluxing under Argon for 8 hours. To each of the four stock solutions of yttrium, gadolinium, aluminum and gallium in methoxyethanol (0.25 M), 1 equivalent of 2,4-pentandione was added with stirring, followed by the addition of anhydrous ethylene glycol (15% v/v). The yttrium and gadolinium solutions contained Ce(NO)3.6H2O at 1.0 mol % as the dopant source.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ce(NO)3.6H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Y:1].[Gd:2].[Al:3].[Ga:4].CC(=O)[CH2:7][C:8](=[O:10])[CH3:9]>COCCO.COC(O)C.C(O)CO>[CH3:7][CH:8]([CH3:9])[O-:10].[Y+3:1].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Al+3:3].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Gd+3:2].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Ga+3:4].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10] |f:8.9.10.11,12.13.14.15,16.17.18.19,20.21.22.23|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Gd]
Step Three
Name
Ce(NO)3.6H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Gd]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ga]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing under Argon for 8 hours
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
CC([O-])C.[Y+3].CC([O-])C.CC([O-])C
Name
Type
product
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Name
Type
product
Smiles
CC([O-])C.[Gd+3].CC([O-])C.CC([O-])C
Name
Type
product
Smiles
CC([O-])C.[Ga+3].CC([O-])C.CC([O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06013199

Procedure details

Sol-gel libraries were deposited on silicon wafer substrates. Stock solutions of yttrium isopropoxide, aluminum isopropoxide, gadolinium isopropoxide and gallium isopropoxide were prepared in 2-methoxyethanol (0.25 M) refluxing under Argon for 8 hours. To each of the four stock solutions of yttrium, gadolinium, aluminum and gallium in methoxyethanol (0.25 M), 1 equivalent of 2,4-pentandione was added with stirring, followed by the addition of anhydrous ethylene glycol (15% v/v). The yttrium and gadolinium solutions contained Ce(NO)3.6H2O at 1.0 mol % as the dopant source.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ce(NO)3.6H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Y:1].[Gd:2].[Al:3].[Ga:4].CC(=O)[CH2:7][C:8](=[O:10])[CH3:9]>COCCO.COC(O)C.C(O)CO>[CH3:7][CH:8]([CH3:9])[O-:10].[Y+3:1].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Al+3:3].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Gd+3:2].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Ga+3:4].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10] |f:8.9.10.11,12.13.14.15,16.17.18.19,20.21.22.23|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Gd]
Step Three
Name
Ce(NO)3.6H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Gd]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ga]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing under Argon for 8 hours
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
CC([O-])C.[Y+3].CC([O-])C.CC([O-])C
Name
Type
product
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Name
Type
product
Smiles
CC([O-])C.[Gd+3].CC([O-])C.CC([O-])C
Name
Type
product
Smiles
CC([O-])C.[Ga+3].CC([O-])C.CC([O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06013199

Procedure details

Sol-gel libraries were deposited on silicon wafer substrates. Stock solutions of yttrium isopropoxide, aluminum isopropoxide, gadolinium isopropoxide and gallium isopropoxide were prepared in 2-methoxyethanol (0.25 M) refluxing under Argon for 8 hours. To each of the four stock solutions of yttrium, gadolinium, aluminum and gallium in methoxyethanol (0.25 M), 1 equivalent of 2,4-pentandione was added with stirring, followed by the addition of anhydrous ethylene glycol (15% v/v). The yttrium and gadolinium solutions contained Ce(NO)3.6H2O at 1.0 mol % as the dopant source.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ce(NO)3.6H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Y:1].[Gd:2].[Al:3].[Ga:4].CC(=O)[CH2:7][C:8](=[O:10])[CH3:9]>COCCO.COC(O)C.C(O)CO>[CH3:7][CH:8]([CH3:9])[O-:10].[Y+3:1].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Al+3:3].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Gd+3:2].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10].[Ga+3:4].[CH3:7][CH:8]([CH3:9])[O-:10].[CH3:7][CH:8]([CH3:9])[O-:10] |f:8.9.10.11,12.13.14.15,16.17.18.19,20.21.22.23|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Gd]
Step Three
Name
Ce(NO)3.6H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Gd]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ga]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing under Argon for 8 hours
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
CC([O-])C.[Y+3].CC([O-])C.CC([O-])C
Name
Type
product
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Name
Type
product
Smiles
CC([O-])C.[Gd+3].CC([O-])C.CC([O-])C
Name
Type
product
Smiles
CC([O-])C.[Ga+3].CC([O-])C.CC([O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.